molecular formula C24H30F4N2O4 B12053389 N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate

Cat. No.: B12053389
M. Wt: 486.5 g/mol
InChI Key: HWAZXTVCIOTLAX-UHFFFAOYSA-O
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Description

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a spirocyclic framework and multiple functional groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the cyano and tetrafluorophenyl groups. The final step involves the formation of the aminium salt through a quaternization reaction with N-ethyl-N-isopropylpropan-2-amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The cyano and tetrafluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
  • N-Methyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate
  • This compound

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H30F4N2O4

Molecular Weight

486.5 g/mol

IUPAC Name

[4-(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene]methylideneazanide;ethyl-di(propan-2-yl)azanium

InChI

InChI=1S/C16H10F4NO4.C8H19N/c17-10-7(6-21)11(18)13(20)8(12(10)19)9-14(22)24-16(25-15(9)23)4-2-1-3-5-16;1-6-9(7(2)3)8(4)5/h1-5H2;7-8H,6H2,1-5H3/q-1;/p+1

InChI Key

HWAZXTVCIOTLAX-UHFFFAOYSA-O

Canonical SMILES

CC[NH+](C(C)C)C(C)C.C1CCC2(CC1)OC(=O)C(=C3C(=C(C(=C=[N-])C(=C3F)F)F)F)C(=O)O2

Origin of Product

United States

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